![molecular formula C9H5BrF4O B1333616 2-Fluoro-4-(trifluoromethyl)phenacyl bromide CAS No. 537050-12-7](/img/structure/B1333616.png)
2-Fluoro-4-(trifluoromethyl)phenacyl bromide
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Overview
Description
2-Fluoro-4-(trifluoromethyl)phenacyl bromide is a chemical compound with the CAS Number: 537050-12-7. Its molecular weight is 285.04 . The IUPAC name for this compound is 2-bromo-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethanone .
Molecular Structure Analysis
The InChI code for 2-Fluoro-4-(trifluoromethyl)phenacyl bromide is 1S/C9H5BrF4O/c10-4-8(15)6-2-1-5(3-7(6)11)9(12,13)14/h1-3H,4H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
2-Fluoro-4-(trifluoromethyl)phenacyl bromide is a solid at room temperature . It has a boiling point of 30-37°C . It should be stored at 2-8°C .Scientific Research Applications
Synthesis of Dyes and Pigments
The compound is also used in the synthesis of dyes and pigments. Its molecular structure can be tailored to produce colorants with specific properties for industrial and commercial applications.
Each of these applications leverages the unique chemical properties of 2-Fluoro-4-(trifluoromethyl)phenacyl bromide , such as its reactivity and stability, to serve a specific purpose in scientific research and industry .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is used as an intermediate in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions and the presence of other reactants.
Mode of Action
It’s known that this compound can participate in various chemical reactions due to the presence of the bromide group, which is a good leaving group, and the trifluoromethyl group, which can enhance the reactivity of the adjacent carbonyl group .
Biochemical Pathways
It’s known that this compound can be used in the synthesis of sulfonyl ureas , which are a class of compounds that can inhibit the enzyme carbonic anhydrase and are used in the treatment of various conditions such as glaucoma and epilepsy.
Result of Action
Given its use as an intermediate in organic synthesis , it’s likely that its primary effects are related to the formation of new chemical bonds and the generation of new compounds.
properties
IUPAC Name |
2-bromo-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4O/c10-4-8(15)6-2-1-5(3-7(6)11)9(12,13)14/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVLVTWQEUHHBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381130 |
Source
|
Record name | 2-Fluoro-4-(trifluoromethyl)phenacyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(trifluoromethyl)phenacyl bromide | |
CAS RN |
537050-12-7 |
Source
|
Record name | 2-Bromo-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=537050-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-4-(trifluoromethyl)phenacyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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